molecular formula C5H12N2O2 B11752755 3-(Dimethylamino)-D-alanine CAS No. 206559-98-0

3-(Dimethylamino)-D-alanine

Cat. No.: B11752755
CAS No.: 206559-98-0
M. Wt: 132.16 g/mol
InChI Key: KEZRWUUMKVVUPT-SCSAIBSYSA-N
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Description

3-(Dimethylamino)-D-alanine is an organic compound characterized by the presence of a dimethylamino group attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-D-alanine typically involves the reaction of dimethylamine with alanine derivatives. One common method involves the use of dimethylamine and a suitable alanine precursor under controlled conditions to achieve the desired product. The reaction is usually carried out in a solvent such as toluene or dimethylformamide, and the temperature is maintained at around 70°C to 130°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and isolation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-D-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

3-(Dimethylamino)-D-alanine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-D-alanine is unique due to its specific structural configuration and the presence of the alanine backbone, which imparts distinct biochemical properties

Properties

CAS No.

206559-98-0

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(2R)-2-amino-3-(dimethylamino)propanoic acid

InChI

InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m1/s1

InChI Key

KEZRWUUMKVVUPT-SCSAIBSYSA-N

Isomeric SMILES

CN(C)C[C@H](C(=O)O)N

Canonical SMILES

CN(C)CC(C(=O)O)N

Origin of Product

United States

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